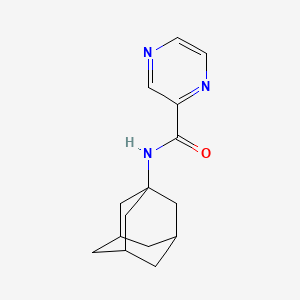

Pyrazine-2-carboxylic acid adamantan-1-ylamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-adamantyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c19-14(13-9-16-1-2-17-13)18-15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,9-12H,3-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURVWNUUUXCYRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-(adamantan-1-yl)pyrazine-2-carboxamide: A Technical Guide on Synthesis, Characterization, and Antimycobacterial Applications

Executive Summary & CAS Registry Status

In the landscape of modern drug development, overcoming antimicrobial resistance requires structural innovation. N-(adamantan-1-yl)pyrazine-2-carboxamide (often referred to as N-(1-adamantyl)pyrazine-2-carboxamide) represents a critical evolution of the first-line antitubercular drug, pyrazinamide (PZA).

CAS Number Search Resolution: While the parent compounds possess universally recognized Chemical Abstracts Service (CAS) registry numbers—Pyrazinamide (CAS 98-96-4)[1] and 1-Adamantylamine (CAS 768-94-5)—the specific hybrid molecule N-(adamantan-1-yl)pyrazine-2-carboxamide is a specialized synthetic derivative. It does not currently have a widely indexed, commercial public CAS number in standard open repositories. However, it is extensively documented in advanced medicinal chemistry literature as a potent antimycobacterial agent synthesized de novo for research[2].

This whitepaper provides a comprehensive technical breakdown of its mechanistic rationale, self-validating synthetic protocols, and quantitative characterization to support researchers in drug development.

Mechanistic Rationale: Overcoming PZA Resistance

The conjugation of an adamantyl group to the pyrazine-2-carboxamide scaffold is a deliberate structural modification designed to bypass classical resistance pathways.

Pyrazinamide is a prodrug that requires enzymatic activation by the mycobacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA). In drug-resistant Mycobacterium tuberculosis strains, mutations in the pncA gene prevent this activation, rendering PZA ineffective.

By adding the bulky, highly lipophilic adamantane cage, two critical pharmacokinetic and pharmacodynamic shifts occur:

-

Enhanced Membrane Penetration: The adamantyl group significantly increases the molecule's LogP, allowing it to passively diffuse through the exceptionally thick, mycolic acid-rich mycobacterial cell wall without relying on active transport.

-

Target Shifting: Lipophilic modifications of PZA shift the primary mechanism of action. Instead of relying on PncA activation to target PanD, adamantyl-PZA derivatives directly inhibit the mycobacterial membrane protein large 3 (MmpL3)[2]. MmpL3 is an essential flippase responsible for transporting mycolic acid precursors across the plasma membrane. Inhibiting MmpL3 disrupts cell envelope biogenesis, leading to rapid cell death while entirely bypassing pncA mutations[2].

Caption: Divergent mechanisms: Classic PZA activation vs. Adamantyl-PZA bypassing PncA.

Experimental Protocol: Synthesis and Purification

The synthesis of N-(adamantan-1-yl)pyrazine-2-carboxamide relies on a highly controlled amidation reaction between pyrazinoic acid (POA) and 1-adamantylamine. The following protocol is a self-validating system designed to maximize yield despite the steric hindrance of the adamantyl group[2][3].

Step-by-Step Methodology & Causality

-

Activation of Pyrazinoic Acid:

-

Procedure: Pyrazinoic acid (1.0 eq) is reacted with a coupling agent (e.g., EDC/HOBt) or converted to an acid chloride using thionyl chloride (SOCl2).

-

Causality: POA is thermodynamically stable; its carboxylate carbon is not sufficiently electrophilic for direct amidation. Activation lowers the activation energy, making the carbonyl carbon highly susceptible to nucleophilic attack.

-

-

Nucleophilic Attack (Amidation):

-

Procedure: 1-Adamantylamine (1.0 - 1.2 eq) is added dropwise to the activated POA in anhydrous dichloromethane (DCM), followed by the addition of triethylamine (TEA, 1.2 - 1.5 eq). The reaction is stirred at room temperature for 24 hours under an inert argon atmosphere[2][3].

-

Causality: 1-Adamantylamine is exceptionally bulky. DCM is utilized as a polar aprotic solvent to maintain the solubility of both the lipophilic adamantyl cage and the polar pyrazine ring. TEA acts as an acid scavenger; it neutralizes the generated protons (or HCl byproduct), preventing the formation of a 1-adamantylammonium salt, which would destroy the amine's nucleophilicity and halt the reaction.

-

-

Aqueous Workup:

-

Procedure: The solvent is removed under reduced pressure. The residue is treated with saturated aqueous Na2CO3. The aqueous layer is then extracted multiple times with chloroform or fresh DCM[3].

-

Causality: Saturated Na2CO3 serves a dual purpose: it hydrolyzes any unreacted activated acid back to the water-soluble carboxylate and neutralizes the TEA-HCl salt. This ensures that only the highly lipophilic, neutral amide product partitions into the organic phase, leaving impurities in the aqueous layer.

-

-

Purification:

-

Procedure: The combined organic phases are dried over anhydrous Na2SO4, filtered, and evaporated. The crude solid is purified via flash chromatography or recrystallized from ethanol[2][3].

-

Causality: Recrystallization leverages the differential solubility of the product versus trace byproducts in hot versus cold ethanol, yielding a highly pure (>95%) white solid[2].

-

Caption: Step-by-step synthetic workflow for N-(1-adamantyl)pyrazine-2-carboxamide.

Quantitative Data & Characterization

To ensure scientific integrity and confirm successful synthesis, physical and spectroscopic characterization must align with established literature values. The structural rigidity of the adamantane component creates a meaningful steric hindrance that dictates the molecule's hydrogen-bonding geometry and NMR shifts[3].

Table 1: Chemical Identifiers & Properties

| Property | Value |

| Compound Name | N-(adamantan-1-yl)pyrazine-2-carboxamide |

| Molecular Formula | C15H19N3O |

| Molecular Weight | 257.34 g/mol |

| Parent PZA CAS | 98-96-4[1] |

| Parent Adamantylamine CAS | 768-94-5 |

| Physical State | White Solid[2] |

| Typical Yield | ~76% (via optimized amidation)[2] |

Table 2: 1H NMR Characterization Data (DMSO-d6)

Data confirms the successful conjugation of the adamantyl group to the pyrazine ring, showing distinct shifts for the aromatic pyrazine protons and the aliphatic adamantane cage[2].

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Origin |

| 9.16 | Singlet (s) | 1H | Pyrazine ring proton (Ar-H) |

| 8.81 | Singlet (s) | 1H | Pyrazine ring proton (Ar-H) |

| 8.63 | Singlet (s) | 1H | Pyrazine ring proton (Ar-H) |

| 7.74 | Singlet (s) | 1H | Amide proton (N-H) |

| 2.08 | Singlet (s) | 9H | Adamantane cage (CH and CH2 overlap) |

| 1.67 | Singlet (s) | 6H | Adamantane cage (CH2) |

References

- Source: PubMed Central (PMC)

- N-(Pyrazin-2-yl)

- PYRAZINE-2-CARBOXAMIDE | CAS 98-96-4 Source: Matrix Fine Chemicals URL

Sources

Engineering Adamantyl Pyrazine Carboxamide Derivatives: A Technical Guide to Design, Synthesis, and Therapeutic Applications

Introduction & Pharmacological Rationale

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy. However, its in vivo efficacy is often bottlenecked by its high hydrophilicity (ClogP = -0.68), which severely limits passive diffusion across the exceptionally thick, lipid-rich mycolic acid cell envelope of Mycobacterium tuberculosis[1]. To overcome this pharmacokinetic barrier, researchers have engineered adamantyl pyrazine carboxamide derivatives.

The adamantyl group—a bulky, highly lipophilic tricyclic hydrocarbon—serves as a powerful pharmacokinetic modifier. By conjugating the adamantane moiety to the pyrazine carboxamide pharmacophore, the lipophilicity of the resulting molecule (e.g., N-(1-adamantyl)pyrazine-2-carboxamide) is drastically increased (ClogP ≈ 2.33)[1]. This structural modification not only enhances membrane permeability but also provides steric shielding against premature enzymatic degradation, ensuring higher intracellular concentrations of the active pharmacophore[2].

Mechanistic Causality: Pathway to Efficacy

The biological activity of adamantyl pyrazine carboxamides is dictated by a prodrug activation mechanism. Once the lipophilic adamantyl derivative diffuses into the mycobacterial cell, it is hypothesized to be subjected to hydrolysis by the mycobacterial enzyme pyrazinamidase (PncA) or related amidases. This cleavage releases a pyrazinoic acid (POA) derivative, which subsequently disrupts multiple cellular targets, including the fatty acid synthase I (FAS-I) pathway and ribosomal protein S1 (RpsA), leading to the collapse of mycobacterial membrane energetics[1].

Mechanism of action for adamantyl pyrazine carboxamides in M. tuberculosis.

Experimental Methodology: Self-Validating Synthesis Protocol

The synthesis of N-(1-adamantyl)pyrazine-2-carboxamide requires overcoming the poor electrophilicity of the native pyrazine-2-carboxylic acid. A direct amidation is thermodynamically unfavorable; thus, an acyl chloride intermediate must be generated to drive the reaction forward[1],[3].

Step-by-Step Protocol:

-

Acyl Chloride Formation (Activation): Suspend pyrazine-2-carboxylic acid (50.0 mmol) in 20 mL of dry toluene. Add thionyl chloride (SOCl₂, 75.0 mmol).

-

Causality: SOCl₂ converts the unreactive hydroxyl group of the carboxylic acid into a highly reactive chloride leaving group. Toluene acts as an inert, high-boiling solvent to facilitate the reaction.

-

-

Reflux & Purification: Reflux the mixture for 1 hour. Remove excess SOCl₂ by repeated evaporation in vacuo with fresh dry toluene.

-

Causality: Unreacted SOCl₂ will aggressively react with the amine in the subsequent step, forming unwanted sulfonamides and severely degrading the product yield.

-

-

Nucleophilic Acyl Substitution: Dissolve the crude pyrazine-2-carbonyl chloride in dry acetone. Dropwise, add this to a stirred solution of 1-adamantylamine (50.0 mmol) dissolved in dry pyridine at room temperature[3].

-

Acid Scavenging: Stir the reaction mixture for 30 minutes.

-

Causality: The bulky 1-adamantylamine acts as the nucleophile. Pyridine is critical here; it serves as a non-nucleophilic base to scavenge the HCl byproduct. Without pyridine, HCl would protonate the remaining 1-adamantylamine, rendering it non-nucleophilic and halting the reaction prematurely at a maximum 50% theoretical yield.

-

-

Isolation: Purify the crude product via flash chromatography (using a petroleum ether/ethyl acetate mobile phase) to achieve >95% purity[1].

Step-by-step synthetic workflow for N-(1-adamantyl)pyrazine-2-carboxamide.

Quantitative Data & Structure-Activity Relationship (SAR)

The integration of the adamantyl group fundamentally alters the physicochemical properties and in vitro efficacy of the pyrazine carboxamide scaffold. The table below summarizes comparative quantitative data, demonstrating how lipophilicity correlates with antimycobacterial potency against the M. tuberculosis H37Rv strain[1].

| Compound | ClogP (Lipophilicity) | MIC (µg/mL) vs H37Rv | Physical State | Yield (%) |

| Pyrazinamide (PZA) | -0.68 | >50 | White crystalline powder | N/A (Standard) |

| N-(1-adamantyl)pyrazine-2-carboxamide | 2.33 | 32 | White solid | 76% |

| N'-(adamantane-1-carbonyl)pyrazine-2-carbohydrazide | 1.78 | ≥32 | Buff solid | 50% |

Data Interpretation: The transition from a negative ClogP to a highly positive ClogP (+2.33) in the N-(1-adamantyl) derivative directly correlates with an improved in vitro minimum inhibitory concentration (MIC). This validates the structural hypothesis that lipophilic bulk aids in penetrating the mycobacterial envelope[1].

Emerging Applications Beyond Tuberculosis

While primarily designed as antitubercular agents, the unique structural geometry of adamantyl pyrazine carboxamides—characterized by a planar amide bond connecting the pyrazine ring to the bulky adamantane unit[4]—has opened novel therapeutic and agricultural avenues:

-

Plant Secondary Metabolite Elicitation: Synthetic pyrazine carboxamide derivatives have been identified as potent elicitors in plant in vitro cultures. When applied to Silybum marianum cultures, these lipophilic derivatives induce stress-response pathways, significantly upregulating the production of high-value flavonolignans like taxifolin and silychristin[5]. The adamantyl derivatives, sharing this lipophilic profile, are prime candidates for agricultural biotechnology.

-

Kinase Inhibition in Oncology: Recent pharmaceutical literature highlights substituted pyrazine-2-carboxamides as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. Bulky cycloalkyl substitutions (such as adamantyl or cyclopropyl) on the pyrazine core are actively being explored to enhance binding affinity within the hydrophobic pockets of the HPK1 kinase domain[6],[7].

References

-

Title: Facile synthesis and antimycobacterial activity of isoniazid, pyrazinamide and ciprofloxacin derivatives Source: Chemical Biology & Drug Design (PubMed) URL: [Link]

-

Title: Synthesis and antimicrobial activity of pyrazine carboxamide derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: N-(Pyrazin-2-yl)adamantane-1-carboxamide Source: Acta Crystallographica Section E: Crystallographic Communications (ResearchGate) URL: [Link]

-

Title: New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures Source: Pharmacognosy Magazine URL: [Link]

- Source: European Patent Office (EP4373817B1)

Sources

- 1. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis and antimycobacterial activity of isoniazid, pyrazinamide and ciprofloxacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. phcog.com [phcog.com]

- 6. EP4373817B1 - Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 7. EP4365183A1 - Steroid compound, and pharmaceutical composition thereof and use thereof - Google Patents [patents.google.com]

Biological Activity of Pyrazine-2-carboxylic Acid Adamantyl Amide

The following technical guide details the biological activity, synthesis, and pharmacological potential of Pyrazine-2-carboxylic acid adamantyl amide (specifically N-(1-adamantyl)pyrazine-2-carboxamide).

A Technical Guide on Lipophilic Pyrazinamide Analogues

Executive Summary

Pyrazine-2-carboxylic acid adamantyl amide represents a strategic chemical hybrid combining the antimycobacterial pharmacophore of Pyrazinamide (PZA) with the lipophilic, cage-like structure of Adamantane . This fusion addresses a critical limitation of PZA: its hydrophilicity, which limits passive diffusion across the lipid-rich cell walls of Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM) like M. avium.

Beyond infectious disease, this scaffold exhibits polypharmacology characteristic of adamantane amides, showing potential as a P2X7 receptor antagonist , a target relevant for inflammatory diseases and neuropathic pain. This guide analyzes the molecule's dual-activity profile, synthesis protocols, and mechanistic pathways.

Chemical Identity & Rationale

The molecule consists of a pyrazine ring coupled to an adamantylamine via an amide linkage.

-

IUPAC Name: N-(1-Adamantyl)pyrazine-2-carboxamide[1]

-

Molecular Formula: C₁₅H₁₉N₃O

-

Molecular Weight: 257.33 g/mol

-

Key Property: Lipophilicity Enhancement . PZA has a LogP of ~ -0.7 (hydrophilic). The adamantyl group adds significant bulk and lipophilicity (LogP shift > +3.0), facilitating membrane permeation.

Structural Logic

-

Pyrazine Core: Essential for bioactivation by mycobacterial pyrazinamidase (PncA) into the active toxic species, pyrazinoic acid (POA).[2]

-

Adamantyl Moiety: Acts as a "lipophilic bullet" to penetrate the mycolic acid layer of the mycobacterial cell wall and provides steric bulk often required for allosteric binding in receptors like P2X7.

Pharmacological Mechanisms[3][4]

Antimycobacterial Activity (Primary Target)

The primary biological activity of this compound is as a lipophilic prodrug of pyrazinoic acid .

-

Mechanism: Like PZA, the adamantyl amide is a prodrug. It passively diffuses into the mycobacterial cell. Once inside, it is hydrolyzed by the enzyme pyrazinamidase (PncA) to release Pyrazinoic Acid (POA) and Adamantylamine .

-

The "Trap": POA is trapped inside the cell due to an inefficient efflux pump mechanism in acidic environments, leading to cytoplasm acidification and disruption of membrane potential.

-

Advantage over PZA: Standard PZA is poorly active against M. avium complex (MAC) due to poor uptake. Lipophilic analogs like the adamantyl amide show significantly improved MICs (Minimum Inhibitory Concentrations) against these resistant strains by bypassing transport bottlenecks.

P2X7 Receptor Antagonism (Secondary Target)

Adamantane amides are a privileged scaffold for P2X7 receptor antagonism . The P2X7 receptor is an ATP-gated ion channel involved in the release of pro-inflammatory cytokines (IL-1β, IL-18).

-

Pharmacophore: The bulky adamantane group occupies the hydrophobic pocket of the P2X7 allosteric site, while the amide hydrogen bonds with key residues (e.g., Tyr, Phe).

-

Activity: Inhibition of P2X7 blocks the pore formation induced by high extracellular ATP, preventing the NLRP3 inflammasome activation cascade.

Visualization: Signaling & Activation Pathways

The following diagram illustrates the dual pathways: the intracellular activation in Mycobacterium and the extracellular antagonism of P2X7 on macrophages.

Caption: Dual mechanism of action: Intracellular bioactivation in mycobacteria (top) and allosteric inhibition of P2X7 receptors on host macrophages (bottom).

Experimental Protocols

Chemical Synthesis

Objective: Synthesize N-(1-adamantyl)pyrazine-2-carboxamide via acyl chloride activation.

Reagents:

-

Pyrazine-2-carboxylic acid (1.0 eq)[3]

-

Thionyl chloride (SOCl₂) (Excess)

-

1-Adamantylamine (1.1 eq)[3]

-

Triethylamine (TEA) (2.0 eq)

-

Solvents: Toluene (dry), Dichloromethane (DCM)

Protocol:

-

Activation: In a round-bottom flask, suspend pyrazine-2-carboxylic acid (10 mmol) in dry toluene (20 mL). Add thionyl chloride (15 mmol) dropwise. Reflux for 2 hours until the solution clears (formation of pyrazine-2-carbonyl chloride).

-

Evaporation: Remove excess SOCl₂ and toluene under reduced pressure. Redissolve the crude acid chloride in dry DCM (10 mL).

-

Coupling: In a separate vessel, dissolve 1-adamantylamine (11 mmol) and TEA (20 mmol) in dry DCM (20 mL). Cool to 0°C.

-

Addition: Add the acid chloride solution dropwise to the amine solution over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir overnight (12-16 hours).

-

Workup: Wash the organic layer with 5% NaHCO₃ (2x), 1M HCl (1x), and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Antimycobacterial Assay (Resazurin Microtiter Assay - REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

-

Inoculum: Prepare M. tuberculosis suspension at turbidity equivalent to McFarland 1.0. Dilute 1:20 in 7H9 broth (pH 6.0 and pH 5.5 to test pH dependence).

-

Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the adamantyl amide (range 100 µM to 0.1 µM). Include PZA as a positive control.

-

Incubation: Incubate at 37°C for 5-7 days.

-

Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

-

Analysis: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Data Summary: Activity Profile

The following table summarizes the expected biological profile based on Structure-Activity Relationship (SAR) data for lipophilic pyrazinamide derivatives.

| Parameter | Pyrazinamide (Standard) | N-(1-Adamantyl)pyrazine-2-carboxamide | Impact of Modification |

| LogP (Lipophilicity) | -0.71 | ~3.2 | Greatly increased membrane permeability. |

| M. tuberculosis Activity | Active (pH < 5.5) | Active | Retains prodrug mechanism; potentially active at higher pH due to accumulation. |

| M. avium Activity | Inactive | Moderate/Active | Lipophilicity overcomes the intrinsic impermeability of M. avium. |

| P2X7 Antagonism | None | Potential Hit | Adamantyl amide is a known pharmacophore for P2X7 blockade. |

| Solubility | High (Water) | Low (Water) | Requires formulation (e.g., liposomes or nano-suspensions). |

References

-

Synthesis and Biological Activity of Substituted Amides of Pyrazine-2-carboxylic acids Source: Molecules (MDPI) [Link] Context: Describes the general synthesis of pyrazine amides and their antimycobacterial evaluation.[4]

-

Lipophilic Pyrazinoic Acid Amide and Ester Prodrugs: Stability, Activation and Activity Source: PubMed / Future Microbiology [Link] Context: Validates the strategy of increasing lipophilicity to improve pyrazinamide activity against resistant strains.

-

Hit-to-Lead Studies: The Discovery of Potent Adamantane Amide P2X7 Receptor Antagonists Source: Bioorganic & Medicinal Chemistry Letters [Link] Context: Establishes the adamantane amide scaffold as a key structure for P2X7 receptor antagonism.

-

Synthesis and Antimicrobial Activity of Pyrazine Carboxamide Derivatives Source: Journal of Chemical and Pharmaceutical Research [Link] Context: Provides detailed protocols for the condensation of pyrazine-2-carbonyl chloride with amines.[5]

-

N-(Pyrazin-2-yl)adamantane-1-carboxamide Crystal Structure Source: IUCrData [Link] Context: Confirms the existence and stability of the amide linkage between pyrazine and adamantane.

Sources

- 1. 3-Formyl-2-pyrazinecarboxylic Acid|CAS 865061-50-3 [benchchem.com]

- 2. Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archimer.ifremer.fr [archimer.ifremer.fr]

- 4. mdpi.com [mdpi.com]

- 5. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazine Carboxamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine carboxamide core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of clinically significant therapeutic agents. Its inherent physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its importance in the pursuit of novel treatments for a wide range of diseases. This guide provides a comprehensive technical overview of the pyrazine carboxamide scaffold, from its fundamental chemical characteristics to its application in cutting-edge drug discovery.

Introduction to the Pyrazine Carboxamide Scaffold

The pyrazine ring, a six-membered heteroaromatic system containing two nitrogen atoms in a 1,4-para arrangement, imparts unique electronic characteristics that are highly advantageous for drug design.[1] The attachment of a carboxamide group (-CONH2) further enhances its drug-like properties by providing a key hydrogen bond donor and acceptor moiety, crucial for molecular recognition at biological targets.[2] This combination results in a scaffold with a balance of polarity and lipophilicity, contributing to favorable pharmacokinetic profiles.[3]

The clinical significance of this scaffold is perhaps best exemplified by Pyrazinamide , a first-line antitubercular drug that has been a mainstay in the treatment of tuberculosis for decades.[4] Its success has spurred extensive research into pyrazine carboxamide derivatives, leading to the discovery of compounds with a broad spectrum of pharmacological activities.[5]

Synthetic Strategies and Methodologies

The synthesis of pyrazine carboxamide derivatives is generally accessible, allowing for the generation of diverse chemical libraries for screening and optimization. A common and effective method involves the condensation of a pyrazine-2-carboxylic acid chloride with a variety of substituted amines.[5]

Experimental Protocol: General Synthesis of Pyrazine Carboxamide Derivatives[5]

-

Synthesis of Pyrazine-2-carbonyl chloride:

-

A mixture of pyrazine-2-carboxylic acid and thionyl chloride is refluxed in a dry, inert solvent such as toluene.

-

Excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride.

-

-

Condensation with an Amine:

-

The pyrazine-2-carbonyl chloride is dissolved in a dry, aprotic solvent like acetone.

-

This solution is added dropwise to a stirred solution of the desired substituted amine in the presence of a base, such as pyridine, at room temperature.

-

The reaction mixture is stirred for a specified period, typically 30 minutes, to ensure complete reaction.

-

The resulting mixture is then poured into cold water to precipitate the pyrazine carboxamide derivative.

-

The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

-

This versatile methodology allows for the introduction of a wide array of substituents on the amine component, enabling fine-tuning of the molecule's steric and electronic properties to optimize biological activity and pharmacokinetic parameters. More advanced synthetic routes, such as those employing coupling reagents like propyl phosphonic anhydride (T3P), offer alternative strategies for amide bond formation under mild conditions.[6]

Diagram: General Synthetic Workflow

Caption: A generalized two-step synthesis of pyrazine carboxamide derivatives.

Therapeutic Applications and Mechanisms of Action

The versatility of the pyrazine carboxamide scaffold is evident in the diverse range of therapeutic areas where its derivatives have shown promise.

Antitubercular Activity

The primary and most well-established application of the pyrazine carboxamide scaffold is in the treatment of tuberculosis.

Mechanism of Action of Pyrazinamide:

Pyrazinamide is a prodrug that requires activation within the Mycobacterium tuberculosis bacillus.[7] The bacterial enzyme pyrazinamidase converts pyrazinamide into its active form, pyrazinoic acid (POA).[8] The acidic environment within the tuberculous granuloma facilitates the protonation and accumulation of POA inside the bacteria.[7][9]

The precise molecular target of POA has been a subject of ongoing research. While initially thought to inhibit fatty acid synthase I (FAS I), more recent evidence suggests that POA disrupts membrane potential and interferes with energy production.[7][10] Another proposed mechanism involves the binding of POA to the ribosomal protein S1 (RpsA), leading to the inhibition of trans-translation.[7] The current leading hypothesis is that pyrazinoic acid blocks the synthesis of coenzyme A by binding to and triggering the degradation of the aspartate decarboxylase PanD.[7]

Diagram: Activation and Proposed Mechanisms of Pyrazinamide

Caption: Activation pathway and multifaceted mechanism of action of Pyrazinamide.

Anticancer Activity

Recent research has highlighted the potential of pyrazine carboxamide derivatives as potent anticancer agents, particularly as kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazine core can act as a hydrogen bond acceptor, interacting with the hinge region of kinase proteins.[2]

For instance, pyrazine-2-carboxamide derivatives have been developed as novel inhibitors of echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK), a valid therapeutic target in non-small cell lung cancer.[11] Furthermore, derivatives of 3-amino-pyrazine-2-carboxamide have shown promise as potent fibroblast growth factor receptor (FGFR) inhibitors.[12] The development of selective hematopoietic progenitor kinase 1 (HPK1) inhibitors based on the pyrazine carboxamide scaffold also represents a promising immuno-oncology strategy.[13][14]

Other Therapeutic Areas

The pharmacological utility of the pyrazine carboxamide scaffold extends beyond infectious diseases and oncology. Derivatives have been investigated for a variety of other applications, including:

-

Antifungal and Antimicrobial Activity: Several pyrazine carboxamide derivatives have demonstrated activity against various fungal and bacterial strains.[5]

-

Cannabinoid Receptor 1 (CB1) Antagonists: Modification of the scaffold has led to the discovery of potent CB1 antagonists with potential applications in metabolic disorders.[15]

-

AMPA Receptor Antagonists: Bioisosteric replacement of carboxylic acid functionalities with tetrazole or phosphonic acid groups has yielded selective and potent AMPA receptor antagonists with anticonvulsant properties.[16][17]

-

Succinate Dehydrogenase Inhibitors (SDHIs): Fragment recombination strategies have led to the design of novel pyrazine-carboxamide-diphenyl-ether scaffolds as SDHIs for potential use as fungicides.[18]

Structure-Activity Relationships (SAR)

The biological activity of pyrazine carboxamide derivatives can be significantly modulated by the nature and position of substituents on both the pyrazine ring and the carboxamide nitrogen.

Key SAR Insights for Antitubercular Activity:

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro, bromo) or trifluoromethyl groups, on the pyrazine ring or on a phenyl substituent attached to the carboxamide nitrogen often enhances antitubercular activity.[19]

-

Lipophilicity: Increasing the lipophilicity of the molecule, for example, by introducing a cycloheptyl substituent, can lead to improved potency.[19]

-

Heterocyclic Linkers: The incorporation of various heterocyclic rings linked to the pyrazine carboxamide core has been a successful strategy for developing more potent antitubercular agents.[19]

Table 1: Comparative Antitubercular Activity of Pyrazine Carboxamide Derivatives

| Compound Class | Key Structural Features | MIC (µg/mL) against M. tuberculosis | Reference |

| N-Phenylpyrazine-2-carboxamides | Electron-withdrawing groups on the phenyl ring | 0.78 - 6.25 | [19] |

| Pyrazine Carboxamide-Aryl Derivatives | Iodo and methyl or tert-butyl and trifluoromethyl groups | 3.13 - 6.25 | [19] |

| Pyrazine Carboxamide with Heterocyclic Linkers | Thiophene, Pyrazole, 1,3,4-Oxadiazole | 1.56 - 6.25 | [19] |

| Pyrazinamide (Standard) | Unsubstituted | 6.25 - 100 (strain dependent) | [19] |

Physicochemical Properties and Bioisosteric Replacements

The pyrazine carboxamide scaffold generally possesses favorable physicochemical properties for drug development. It is typically a white or off-white crystalline solid at room temperature.[3] The presence of the amide group contributes to moderate polarity, allowing for solubility in polar organic solvents and, to some extent, in water through hydrogen bonding.[3]

Bioisosterism is a key strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity. In the context of the pyrazine carboxamide scaffold, several bioisosteric replacements have been explored:

-

Carboxylic Acid Bioisosteres: As seen in the development of AMPA antagonists, replacing a carboxylic acid group with a tetrazole or phosphonic acid can improve potency and in vivo efficacy.[16][17]

-

Piperazine Mimics: In certain contexts, the pyrazine ring itself can act as a bioisostere for piperazine and related diamines.[20]

-

Scaffold Hopping: The pyrazine scaffold can be used to replace other heterocyclic cores, such as pyrimidine, to generate novel inhibitors with improved properties, as demonstrated in the development of FGFR inhibitors.[12]

Future Perspectives and Conclusion

The pyrazine carboxamide scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven track record, exemplified by the enduring success of pyrazinamide, and its adaptability for targeting a wide range of biological molecules ensure its continued relevance in drug discovery.

Future research will likely focus on:

-

Exploring Novel Therapeutic Targets: Expanding the application of the pyrazine carboxamide scaffold to new and challenging disease targets.

-

Combating Drug Resistance: Designing novel derivatives that can overcome existing drug resistance mechanisms, particularly in infectious diseases and oncology.

-

Structure-Based Drug Design: Utilizing computational modeling and structural biology to rationally design next-generation inhibitors with enhanced potency and selectivity.

-

Advanced Synthetic Methodologies: Developing more efficient and sustainable synthetic routes to access novel and complex pyrazine carboxamide derivatives.

References

-

Wikipedia. Pyrazinamide. [Link]

-

Dr.Oracle. (2025, April 16). What is the mechanism of action (MOA) of Pyrazinamide? [Link]

-

Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Pyrazinamide? [Link]

-

Zhang, Y., Wade, M. M., Scorpio, A., Zhang, H., & Sun, Z. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 52(5), 790-795. [Link]

-

Fulp, A. B., et al. (2007). Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties and in vivo efficacy of the series. Journal of Medicinal Chemistry, 50(14), 3466-3476. [Link]

-

Pediatric Oncall. Pyrazinamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

-

Mahesh, et al. (2023). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Journal of Pharmaceutical Research International, 35(1), 1-14. [Link]

-

Doležal, M., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 1), S57–S62. [Link]

-

Iikubo, K., et al. (2019). Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1683-1692. [Link]

-

Solubility of Things. Pyrazinecarboxamide. [Link]

-

Lescot, E., et al. (2001). Bioisosteres of 9-carboxymethyl-4-oxo-imidazo[1,2-a]indeno-[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent in vivo AMPA antagonists with longer durations of action. Bioorganic & Medicinal Chemistry Letters, 11(2), 127-132. [Link]

-

ResearchGate. (2025, August 9). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

-

Journal of Medicinal Chemistry. (2025, February). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2016_7(4)/[3].pdf]([Link]3].pdf)

-

ResearchGate. (2025, August 5). Bioisosteres of 9-Carboxymethyl-4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic Acid Derivatives. Progress towards selective, potent In Vivo AMPA antagonists with longer durations of action. [Link]

-

Al-Salahi, R., & Marzouk, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 27-44. [Link]

-

El-Sayed, M. A. A., et al. (2023). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Molecules, 28(21), 7301. [Link]

-

Tůmová, L., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine, 12(Suppl 1), S57–S62. [Link]

-

R Discovery. (2025, September 1). Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. [Link]

-

Wang, Y., et al. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Wang, Y., et al. (2020, November 13). Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. Journal of Agricultural and Food Chemistry. [Link]

-

Scott, J. D., et al. (2025, February 27). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. [Link]

-

International Journal of Pharmaceutical and Research. Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. [Link]

-

Wang, Y., et al. (2017, September 4). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Jansa, P., & Doležal, M. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 243. [Link]

-

Meanwell, N. A. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties and in vivo efficacy of the series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioisosteres of 9-carboxymethyl-4-oxo-imidazo[1,2-a]indeno-[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent in vivo AMPA antagonists with longer durations of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. asiapharmaceutics.info [asiapharmaceutics.info]

- 20. blumberginstitute.org [blumberginstitute.org]

11beta-HSD1 inhibitor adamantyl carboxamide structure-activity relationship

Technical Guide: Structure-Activity Relationship (SAR) of Adamantyl Carboxamide 11 -HSD1 Inhibitors

Executive Summary

The inhibition of 11

This guide provides a deep technical analysis of the Adamantyl Carboxamide scaffold, one of the most prolific and successful chemical classes in this domain. We examine the structural determinants that govern potency, selectivity against 11

Target Validation & Structural Biology

The Cortisol Shunt

11

The Binding Pocket

X-ray crystallography (e.g., PDB: 1XU9, 2BEL) reveals a distinct binding architecture critical for SAR design:

-

Catalytic Triad: Tyr177, Ser170, and Lys174. Inhibitors must disrupt the interaction between the steroid substrate and these residues.

-

Hydrophobic Clamp: A large, lipophilic pocket that normally accommodates the steroid backbone. This is the primary binding site for the adamantyl moiety.

-

Cofactor Binding Site: The NADPH cofactor binds adjacent to the substrate channel; some inhibitors stabilize the enzyme-cofactor complex.

Pathway Visualization

The following diagram illustrates the enzymatic pathway and the intervention point.

Figure 1: Mechanism of Action. 11

Deep Dive SAR: The Adamantyl Carboxamide Scaffold

The adamantyl carboxamide class is defined by three distinct regions: the Lipophilic Cage (LHS) , the Linker , and the Polar/Heterocyclic Tail (RHS) .

Region A: The Adamantyl Cage (LHS)

The adamantane group is a bioisostere for the steroid D-ring, providing the bulk required to fill the hydrophobic clamp of the enzyme.

-

Unsubstituted Adamantane: Provides high potency (low nanomolar IC

) but suffers from poor physicochemical properties. High lipophilicity (LogP > 4) leads to rapid metabolic clearance (high -

Hydroxylation (The "Polar Cage" Strategy): Introducing a hydroxyl group (e.g., 5-hydroxy-2-adamantyl) is a critical optimization step.

-

Effect: Lowers LogP by ~1.0–1.5 units.

-

Mechanism: Maintains hydrophobic van der Waals contacts while exposing the hydroxyl group to solvent or specific polar residues at the pocket entrance.

-

Outcome: Significantly improved metabolic stability in Human Liver Microsomes (HLM) without sacrificing potency.

-

Region B: The Amide Linker

The geometry of the linker determines the orientation of the RHS heterocycle toward the catalytic triad.

-

Carboxamide (-CONH-): The standard linker. The carbonyl oxygen often accepts a hydrogen bond from Ser170 or Tyr177.

-

Inverted Amide (-NHCO-): Often leads to a drop in potency due to a clash with the cofactor or misalignment with the catalytic residues.

-

N-Methylation: Methylating the amide nitrogen usually abolishes activity, confirming the necessity of the amide -NH as a hydrogen bond donor or its role in maintaining a specific trans conformation.

Region C: The Heterocyclic Tail (RHS)

This region dictates selectivity against 11

-

Pyridines/Pyrazines: Common starting points but often suffer from CYP inhibition.

-

Triazoles & Thiazoles: High affinity motifs. For example, the Merck 544 analog uses a triazole-fused ring system.[6]

-

Selectivity Logic: 11

-HSD2 has a smaller, more restrictive binding pocket. Bulky or specific rigid heterocycles on the RHS clash with the HSD2 active site, ensuring >1000-fold selectivity.

SAR Decision Tree

Figure 2: SAR Optimization Logic. Iterative cycles focus first on potency/selectivity (RHS), then metabolic stability (LHS).

Quantitative Data Summary

The following table summarizes the impact of structural modifications on a representative adamantyl carboxamide series (based on aggregated literature data, e.g., Abbott and Merck series).

| Compound ID | Adamantyl Core (LHS) | Linker | RHS Heterocycle | 11 | HLM | Notes |

| Cmpd 1 | Adamantyl | -CONH- | 2-Pyridyl | 12 | > 100 | Potent but metabolically unstable. |

| Cmpd 2 | Adamantyl | -CONH- | 2-Thiazole | 8 | 85 | Improved potency, still unstable. |

| Cmpd 3 | 5-OH-Adamantyl | -CONH- | 2-Thiazole | 15 | 12 | Lead-like. Hydroxyl reduces clearance significantly. |

| Cmpd 4 | Adamantyl | -N(Me)CO- | 2-Pyridyl | > 10,000 | N/A | Loss of H-bond donor abolishes activity. |

| Cmpd 5 | Adamantyl | -CONH- | Phenyl | 45 | 60 | Poor selectivity vs 11 |

Experimental Protocols

To ensure data integrity, the following self-validating protocols are recommended.

Scintillation Proximity Assay (SPA)

Rationale: A homogeneous assay that eliminates separation steps, ideal for HTS.

-

Reagents:

-

Protocol:

-

Incubation: Mix 10

L of compound (in DMSO) with 20 -

Start Reaction: Add 20

L of -

Quench & Detect: Add 50

L of SPA bead/antibody cocktail containing 18 -

Read: Incubate 2 hours at RT to allow equilibrium binding. Read on a MicroBeta counter.

-

-

Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Carbenoxolone) IC

should be monitored as a standard control.

Metabolic Stability (Human Liver Microsomes)

Rationale: Determines intrinsic clearance (

-

Protocol:

-

Prep: Test compound (1

M) is incubated with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-generating system (or 1 mM NADPH).

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 45 minutes.

-

Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.

-

References

-

Discovery of Novel Inhibitors of Human 11

-Hydroxysteroid Dehydrogenase Type 1. Journal of Medicinal Chemistry. [Link] -

Adamantyl carboxamides and acetamides as potent human 11

-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link] -

Synthesis and structural activity rel

-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters. [Link][9] -

Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors. Analytical Biochemistry. [Link]

-

Discovery of adamantyl ethanone deriv

-hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem. [Link][8]

Sources

- 1. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. people.bath.ac.uk [people.bath.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. — Department of Pharmacology [pharm.ox.ac.uk]

- 9. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrazine-2-Carboxylic Acid Amide Derivatives for the Treatment of Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Metabolic disorders, including obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD), represent a burgeoning global health crisis. The intricate and interconnected pathophysiology of these conditions necessitates the development of novel therapeutic agents with multifaceted mechanisms of action. Pyrazine-2-carboxylic acid amide derivatives have emerged as a promising class of small molecules with the potential to address the underlying drivers of metabolic dysregulation. This technical guide provides a comprehensive overview of the chemistry, pharmacology, and therapeutic potential of these compounds. We will delve into two key mechanisms of action—mitochondrial uncoupling and Takeda G-protein-coupled receptor 5 (TGR5) agonism—supported by preclinical evidence. This guide will further detail synthetic strategies, structure-activity relationships, and essential experimental protocols for the evaluation of these derivatives, offering a valuable resource for researchers and drug development professionals in the field.

The Mounting Challenge of Metabolic Disorders and the Therapeutic Rationale for Pyrazine Derivatives

The prevalence of metabolic disorders is escalating at an alarming rate worldwide. These conditions are characterized by a cluster of abnormalities, including insulin resistance, hyperglycemia, dyslipidemia, and ectopic fat deposition, which significantly increase the risk of cardiovascular disease, cirrhosis, and certain cancers. Current therapeutic options, while beneficial, often have limitations in terms of efficacy, side effects, and the ability to address the multiple facets of these complex diseases.

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile template for the design of enzyme inhibitors and receptor modulators.[3] Pyrazine-2-carboxylic acid amide derivatives, in particular, offer a synthetically tractable platform for the development of novel therapeutics targeting key pathways in metabolic homeostasis.

Unveiling the Mechanisms of Action: A Dual Approach to Metabolic Regulation

Recent research has illuminated two distinct and compelling mechanisms through which pyrazine derivatives can exert beneficial metabolic effects: mitochondrial uncoupling and TGR5 agonism.

Mitochondrial Uncoupling: Reigniting Cellular Energy Expenditure

Mitochondrial uncoupling is the dissociation of oxidative phosphorylation from ATP synthesis, leading to an increase in cellular respiration and energy expenditure as heat.[4] This process holds significant therapeutic potential for obesity and related disorders by promoting the "burning" of excess calories.[5]

A class of imidazo[4,5-b]pyrazine derivatives has been identified as potent mitochondrial uncouplers.[5] While not strictly pyrazine-2-carboxylic acid amides, the structure-activity relationship (SAR) studies on these compounds provide crucial insights into the pharmacophore required for this activity.

Mechanism of Mitochondrial Uncoupling by Pyrazine Derivatives:

Small molecule mitochondrial uncouplers act as protonophores, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that drives ATP synthase.[6][7] This forces the electron transport chain to work harder to maintain the gradient, leading to increased oxygen consumption and substrate oxidation.

Caption: Mitochondrial Uncoupling by Pyrazine Derivatives.

Structure-Activity Relationship (SAR) for Mitochondrial Uncoupling:

Studies on furazano[3,4-b]pyrazines and anilinopyrazines have revealed key structural features for potent uncoupling activity:[4][6][7]

-

A Lipophilic Heterocyclic Core: The pyrazine ring contributes to the necessary lipophilicity to traverse the mitochondrial membranes.

-

A Weakly Acidic Proton-Donating Group: An N-H group on an aniline ring or a similar acidic proton is crucial for proton shuttling.

-

Electron-Withdrawing Groups: Substituents like trifluoromethyl or trifluoromethoxy on the aniline ring enhance activity, likely by modulating the pKa of the N-H proton.

While the pyrazine-2-carboxylic acid amide itself has not been extensively studied as a mitochondrial uncoupler, it is conceivable that the amide N-H could act as a proton donor, or that the amide could serve as a bioisosteric replacement for other functionalities within the uncoupler pharmacophore. Further investigation is warranted to explore this possibility.

TGR5 Agonism: Harnessing the Power of Bile Acid Signaling

TGR5, a G-protein coupled receptor, has emerged as a key regulator of energy and glucose homeostasis.[8][9] Activated by bile acids, TGR5 stimulation in enteroendocrine L-cells promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent glucose-lowering and appetite-suppressing effects.[8][9]

A series of novel 3-phenoxypyrazine-2-carboxamide derivatives has been identified as potent TGR5 agonists.[8][10]

TGR5 Signaling Pathway:

Caption: TGR5 Agonism by Pyrazine-2-Carboxamide Derivatives.

In Vitro and In Vivo Efficacy of TGR5 Agonists:

The most potent compounds from this series, 18g and 18k , demonstrated excellent human TGR5 agonist activity, superior to the reference compound INT-777.[8]

| Compound | hTGR5 EC50 (nM) |

| 18g | 1.4 |

| 18k | 2.1 |

| INT-777 | 25.3 |

Table 1: In vitro potency of 3-phenoxypyrazine-2-carboxamide derivatives as TGR5 agonists.[8]

Furthermore, compound 18k significantly reduced blood glucose levels in an oral glucose tolerance test (OGTT) in C57BL/6 mice and stimulated GLP-1 secretion in both NCI-H716 cells and in vivo.[8]

Synthetic Chemistry: Building the Pyrazine-2-Carboxylic Acid Amide Scaffold

The synthesis of pyrazine-2-carboxylic acid amide derivatives is generally straightforward, allowing for the rapid generation of diverse compound libraries for SAR studies.

General Synthesis of Pyrazine-2-Carboxamides

A common and efficient method involves the condensation of a pyrazine-2-carbonyl chloride with a desired amine.[11]

Caption: General Synthetic Scheme for Pyrazine-2-Carboxamides.

Experimental Protocol: Synthesis of Pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide [12]

-

Preparation of Pyrazine-2-carbonyl chloride:

-

A mixture of pyrazine-2-carboxylic acid (50.0 mmol) and thionyl chloride (75.0 mmol) in dry toluene (20 ml) is refluxed for 1 hour.

-

Excess thionyl chloride is removed by repeated evaporation in vacuo with fresh dry toluene. The crude acyl chloride is recrystallized from aqueous ethanol.

-

-

Amide Formation:

-

Pyrazine-2-carbonyl chloride (50.0 mmol) is dissolved in dry acetone (50 ml).

-

This solution is added dropwise to a stirred solution of 2-amino-5-chloro-pyridine (50.0 mmol) in dry pyridine (50 ml) at room temperature.

-

Stirring is continued for 30 minutes after the addition is complete.

-

The reaction mixture is poured into cold water (100 ml).

-

The resulting precipitate is filtered and recrystallized from aqueous ethanol to yield the final product.

-

Synthesis of 3-Phenoxypyrazine-2-carboxamide Derivatives

The synthesis of the TGR5 agonist series requires a multi-step approach to construct the substituted pyrazine core.[8]

Experimental Protocol: Synthesis of 3-Phenoxypyrazine-2-carboxamide TGR5 Agonists (General Procedure) [8]

-

Synthesis of Key Intermediate (3-chloropyrazine-2-carboxylic acid): This intermediate can be prepared from commercially available starting materials through established methods.

-

Nucleophilic Aromatic Substitution: The 3-chloro substituent is displaced by a substituted phenol in the presence of a base (e.g., K2CO3) in a suitable solvent like DMF at elevated temperatures.

-

Amide Coupling: The resulting 3-phenoxypyrazine-2-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF.

-

Purification: The final compounds are purified by column chromatography on silica gel.

Preclinical Development: In Vitro and In Vivo Evaluation

A robust preclinical evaluation is critical to characterize the pharmacological profile of novel pyrazine-2-carboxylic acid amide derivatives and to select promising candidates for further development.

In Vitro Assays

Mitochondrial Uncoupling Activity:

-

Oxygen Consumption Rate (OCR) Assay: This is the gold-standard assay to assess mitochondrial uncoupling. It is typically performed using a Seahorse XF Analyzer.

-

Cell Lines: L6 rat myoblasts or other metabolically active cell lines.

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate.

-

The following day, replace the growth medium with assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Load the sensor cartridge with the test compounds and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

-

Calibrate the sensor cartridge and perform the assay according to the manufacturer's protocol.

-

Analyze the data to determine the effect of the compounds on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

-

TGR5 Agonist Activity:

-

cAMP Assay: TGR5 activation leads to an increase in intracellular cyclic AMP (cAMP). This can be measured using various commercially available kits (e.g., HTRF, ELISA).

-

Cell Lines: HEK293 cells stably expressing human TGR5.

-

Procedure:

-

Plate cells in a suitable microplate.

-

The next day, treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period.

-

Add the test compounds at various concentrations and incubate.

-

Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

-

Calculate EC50 values from the dose-response curves.

-

-

-

GLP-1 Secretion Assay:

-

Cell Lines: NCI-H716 human enteroendocrine cells.

-

Procedure:

-

Culture cells in suspension.

-

Wash and resuspend the cells in a suitable buffer.

-

Treat the cells with the test compounds for a defined period (e.g., 2 hours).

-

Centrifuge the cell suspension and collect the supernatant.

-

Measure GLP-1 concentration in the supernatant using a commercially available ELISA kit.

-

-

In Vivo Models of Metabolic Disorders

Diet-Induced Obesity (DIO) Mouse Model:

-

Animals: C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and fatty liver on a high-fat diet.

-

Induction: Feed mice a high-fat diet (typically 45-60% kcal from fat) for 8-16 weeks.

-

Treatment: Administer the test compounds orally (gavage) or via other appropriate routes.

-

Key Endpoints:

-

Body weight and food intake.

-

Body composition (fat mass and lean mass) by NMR or DEXA.

-

Fasting blood glucose and insulin levels.

-

Glucose and insulin tolerance tests (GTT and ITT).

-

Serum lipid profiles (triglycerides, cholesterol).

-

Liver weight and histology (H&E and Oil Red O staining for steatosis).

-

db/db Mouse Model of Type 2 Diabetes:

-

Animals: These mice have a mutation in the leptin receptor and spontaneously develop obesity, hyperglycemia, and insulin resistance.

-

Treatment: Administer test compounds and monitor metabolic parameters as described for the DIO model.

Non-Alcoholic Steatohepatitis (NASH) Models:

-

Models: Various models exist, including feeding mice a Western diet with high fructose in the drinking water or using a methionine- and choline-deficient (MCD) diet.

-

Key Endpoints: In addition to the metabolic parameters above, assess liver fibrosis (Sirius Red staining), inflammation (F4/80 staining for macrophages), and liver injury markers (serum ALT and AST).

Pharmacokinetics and Safety Considerations

Early assessment of the pharmacokinetic (PK) and safety profiles of lead compounds is crucial for successful drug development.

Pharmacokinetic Studies:

-

In Vitro ADME:

-

Metabolic Stability: Incubate compounds with liver microsomes (human, rat, mouse) to determine their intrinsic clearance.[13]

-

CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the inhibition of major cytochrome P450 enzymes.

-

Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins, which can affect their free concentration and efficacy.

-

Permeability: Use Caco-2 cell monolayers to predict intestinal absorption.[13]

-

-

In Vivo Pharmacokinetics:

-

Administer the compound to rodents (e.g., rats, mice) via intravenous and oral routes.

-

Collect blood samples at various time points and analyze the plasma concentrations of the parent drug and any major metabolites.

-

Determine key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[14]

-

Safety and Toxicology:

-

In Vitro Cytotoxicity: Assess the toxicity of the compounds in relevant cell lines (e.g., HepG2 human liver cells).

-

Preliminary In Vivo Toxicology: Conduct acute or sub-chronic toxicity studies in rodents to identify any potential target organ toxicities and to determine the maximum tolerated dose (MTD). Monitor clinical signs, body weight, and perform histopathological analysis of major organs.

Future Directions and Clinical Outlook

While the preclinical data for pyrazine-2-carboxylic acid amide derivatives and related compounds are promising, further research is needed to translate these findings to the clinic. To date, no clinical trials have been reported specifically for pyrazine-2-carboxylic acid amide derivatives for the treatment of metabolic disorders. However, other pyrazine-containing compounds have entered clinical development for various indications, demonstrating the clinical viability of this scaffold.[2]

Key areas for future research include:

-

Optimization of Mitochondrial Uncouplers: Designing pyrazine-2-carboxylic acid amide derivatives with potent and safe mitochondrial uncoupling activity. This will involve fine-tuning the lipophilicity and pKa to achieve a therapeutic window that avoids toxicity associated with excessive uncoupling.

-

Elucidation of TGR5 Agonist SAR: Expanding the SAR of 3-phenoxypyrazine-2-carboxamide derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Exploring the potential of combining pyrazine derivatives with existing metabolic drugs to achieve synergistic effects.

-

Biomarker Development: Identifying and validating biomarkers to monitor the efficacy and safety of these compounds in clinical trials.

Conclusion

Pyrazine-2-carboxylic acid amide derivatives represent a fertile ground for the discovery of novel therapeutics for metabolic disorders. Their ability to modulate fundamental pathways of energy metabolism through mechanisms such as mitochondrial uncoupling and TGR5 agonism positions them as attractive candidates for further investigation. The synthetic accessibility of this scaffold allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties. By leveraging the insights and experimental approaches outlined in this guide, researchers can accelerate the development of this promising class of compounds and contribute to the fight against the global epidemic of metabolic disease.

References

- Kenwood, B. M., et al. (2015). Structure–activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters, 25(21), 4858-4863.

-

Childress, E. S., et al. (2020).[4][6][7]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 63(6), 2948-2961.

- Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Advances.

- Santos, W. L. (2021).

- Childress, E. S., et al. (2020). Anilinopyrazines as potential mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters, 30(8), 127057.

- Li, G., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Advances, 12(7), 4153-4164.

- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(1), 4353.

-

Childress, E. S., et al. (2020).[4][6][7]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. ResearchGate.

- Rampa, A., et al. (2025). Evaluation of tetrahydropyridazine-based peripherally restricted dual inhibitors of CB1R and inducible nitric oxide synthase (iNOS) for treating metabolic syndrome disorders. PubMed.

- Structures of some known TGR5 agonists.

- Hodge, R. J., et al. (2015). Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PLoS One, 10(8), e0136828.

- Recent advancements in the structural exploration of TGR5 agonists for diabetes tre

- PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM.

- Animal Models of Metabolic Disease.

- Chen, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry.

- Hawksworth, G., et al. (1971). Metabolism in the Rat of Some Pyrazine Derivatives Having Flavour Importance in Foods. Xenobiotica, 1(4-5), 389-399.

- Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112.

- Bickhardt, E., et al. (1990). Pharmacokinetics and metabolism of HOE 077. Preclinical studies. Arzneimittelforschung, 40(11), 1227-1234.

- Chemical Transformation of Pyrazine Derivatives. (2022). AIP Conference Proceedings.

- Slaninova, J., et al. (2017).

- A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Deriv

- Schieberle, P., & Hofmann, T. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14815-14824.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024). Molecules, 29(15), 3512.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Studies of Imidazo[4,5-b]pyrazine Derivatives as Mitochondrial Uncouplers and their Potential in the Treatment of Obesity [vtechworks.lib.vt.edu]

- 6. Structure–activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anilinopyrazines as potential mitochondrial uncouplers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Adamantyl-Based Pyrazine Inhibitors

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Adamantyl-based pyrazine inhibitors exemplify this approach, merging the unique physicochemical properties of the adamantane cage with the versatile binding capabilities of the pyrazine ring. The pyrazine core, an electron-deficient aromatic heterocycle, is a well-established scaffold in drug discovery, frequently serving as a hydrogen-bond acceptor that anchors inhibitors to their protein targets, particularly kinases.[1][2][3] Concurrently, the adamantyl group—a rigid, bulky, and highly lipophilic hydrocarbon cage—acts as a "lipophilic bullet," enhancing target engagement by occupying hydrophobic pockets, improving metabolic stability, and favorably modulating pharmacokinetic profiles.[4]

This guide provides an in-depth analysis of the synergistic mechanism of action of this inhibitor class. We will dissect the distinct roles of the pyrazine and adamantyl moieties and explore, through specific case studies, how their combination leads to potent and often selective inhibition of key biological targets. The narrative will be grounded in experimental evidence, detailing the methodologies used to elucidate these mechanisms and providing a comprehensive framework for researchers in drug development.

Part 1: The Pyrazine Core: The "Hinge-Binding Anchor"

The pyrazine ring is a cornerstone of many small-molecule kinase inhibitors.[2] Its primary role is to function as a bioisosteric scaffold that presents key hydrogen-bonding groups to the target protein. In the context of kinase inhibition, the nitrogen atoms of the pyrazine ring are crucial. They act as hydrogen bond acceptors, forming critical interactions with the "hinge region" of the kinase's ATP-binding site.[3] This region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain, and the hydrogen bonds formed here are essential for anchoring ATP-competitive inhibitors.

By mimicking the hydrogen-bonding pattern of the adenine base of ATP, the pyrazine core effectively orients the inhibitor within the active site, laying the foundation for further high-affinity interactions.

Caption: General binding mode of adamantyl-pyrazine inhibitors in a kinase active site.

Part 2: The Adamantyl Group: The "Hydrophobic Warhead"

The adamantane moiety provides distinct advantages that complement the pyrazine core. Its rigid, three-dimensional, and highly lipophilic structure is ideal for engaging with hydrophobic pockets adjacent to the primary binding site.[4] This interaction, driven by van der Waals forces and the hydrophobic effect, can dramatically increase the inhibitor's potency.

Furthermore, the steric bulk of the adamantyl group plays a crucial role in conferring selectivity. Only proteins with a binding pocket of the appropriate size and shape can accommodate this bulky group, allowing for discrimination between closely related targets. The adamantane cage can also act as a metabolic shield, sterically hindering the access of metabolizing enzymes to other parts of the molecule, thereby increasing the drug's plasma half-life.[4]

Part 3: Synergistic Mechanism of Action: Case Studies

The true power of this inhibitor class lies in the synergy between the pyrazine anchor and the adamantyl warhead. This section explores the mechanism against specific, validated targets.

Case Study 1: Spleen Tyrosine Kinase (Syk) Inhibition

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction in various immune cells, including B-cells and mast cells.[1][5] Its dysregulation is implicated in inflammatory diseases and certain cancers, making it a key therapeutic target.

Adamantyl-based pyrazine inhibitors have demonstrated potent activity against Syk.[6] The proposed mechanism involves the aminopyrazine motif forming key hydrogen bonds with amino acid residues in the Syk hinge region, such as Glutamate-449 and Alanine-451.[3] This interaction effectively anchors the inhibitor. Subsequently, the adamantyl group, often connected via a carboxamide linker, projects into a nearby hydrophobic pocket. This dual engagement leads to high inhibitory potency. Crucially, this design translates to excellent functional activity, as demonstrated by the inhibition of degranulation in LAD2 human mast cells.[6]

Caption: Binding model of an adamantyl-pyrazine inhibitor in the Syk kinase active site.

Case Study 2: Histone Acetyltransferase (p300/CBP) Inhibition

The histone acetyltransferases (HATs) p300 and its paralog CBP are crucial regulators of gene transcription.[7] Their HAT domains are potential drug targets for various cancers.[8][9] Structure-activity relationship studies have identified 1,4-pyrazine-containing compounds as a novel class of p300/CBP HAT inhibitors.[7]

In this context, the mechanism is distinct from kinase inhibition but follows similar principles. The pyrazine core interacts with the enzyme's active site, while substituents, which can include adamantyl-like bulky groups, are explored to enhance potency. Enzyme kinetics studies have shown that these inhibitors can act as competitive inhibitors against the histone substrate.[7] This suggests the pyrazine core and its substituents occupy the binding site for the histone tail, preventing its acetylation. The addition of a bulky, hydrophobic group like adamantane would be a rational strategy to maximize occupancy of the substrate-binding groove.

| Target Class | Representative Target | Role of Pyrazine Core | Role of Adamantyl Group | Resulting Effect |

| Tyrosine Kinase | Syk | Hydrogen bonding to hinge region | Occupies hydrophobic pocket | Potent and selective kinase inhibition |